Cas no 816-39-7 (1,3-Dibromoacetone, Technical Grade)

1,3-Dibromoacetone, Technical Grade structure
816-39-7 structure
Produktname:1,3-Dibromoacetone, Technical Grade
CAS-Nr.:816-39-7
MF:C3H4Br2O
MW:215.871259689331
MDL:MFCD00013540
CID:83101
PubChem ID:69952

1,3-Dibromoacetone, Technical Grade Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,3-Dibromopropan-2-one
    • 1,3-Dibromoacetone, Technical Grade
    • 1,3-Dibromo-2-propanone
    • 1,3-Dibromoacetone
    • 816-39-7
    • NSC 249810
    • 2-Propanone,3-dibromo-
    • SY009041
    • 1,3-Dibromoacetone, tech
    • 1,3-Dibromo-propan-2-one
    • DTXSID1061156
    • NS00038144
    • bromomethyl ketone
    • EN300-92186
    • A9T6SLA83G
    • MFCD00013540
    • 1,3-dibromacetone
    • NSC249810
    • GEO-00967
    • SCHEMBL228965
    • FT-0666475
    • AS-18890
    • C3H4Br2O
    • CS-W020932
    • 2-Propanone, 1,3-dibromo-
    • A20840
    • UNII-A9T6SLA83G
    • NSC-249810
    • AM85919
    • EINECS 212-430-8
    • Bis(bromomethyl) ketone
    • 1,3-dibromopropanone
    • bromomethylketone
    • FT-0606625
    • AKOS005206860
    • 1,3-Dibromo-2-propanone (ACI)
    • DB-056547
    • MDL: MFCD00013540
    • Inchi: 1S/C3H4Br2O/c4-1-3(6)2-5/h1-2H2
    • InChI-Schlüssel: LQQKDSXCDXHLLF-UHFFFAOYSA-N
    • Lächelt: O=C(CBr)CBr
    • BRN: 1740389

Berechnete Eigenschaften

  • Genaue Masse: 213.86300
  • Monoisotopenmasse: 213.863
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 6
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 46.8
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: 2
  • XLogP3: 1.5
  • Topologische Polaroberfläche: 17.1A^2
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 2.12
  • Schmelzpunkt: 25-30°C
  • Siedepunkt: 95 ºC (p=20 torr)
  • Flammpunkt: 97-98°C/21mm
  • Brechungsindex: 1.549
  • Löslichkeit: Soluble in acetone, chloroform, dichloromethane and methanol.
  • PSA: 17.07000
  • LogP: 1.34530
  • Löslichkeit: Nicht bestimmt
  • Sensibilität: Moisture Sensitive

1,3-Dibromoacetone, Technical Grade Sicherheitsinformationen

1,3-Dibromoacetone, Technical Grade Zolldaten

  • HS-CODE:2914700090
  • Zolldaten:

    China Zollkodex:

    2914700090

    Übersicht:

    2914700090 Halogenisierung anderer Ketone und Chinone\Sulfoniertes Derivat (einschließlich nitrierter und nitrosativer Derivate). MwSt:17,0% Steuerrückerstattungssatz:9.0% Regulatory conditions:nothing MFN tarif:5.5% General tarif:30,0%

    Deklarationselemente:

    Produktname, Bauteilinhalt, Verwendung, Aceton deklarierte Verpackung

    Zusammenfassung:

    HS: 2914700090 halogenierte, sulfonierte, nitrierte oder nitrosierte Ketone- und Chinonderivate, auch mit anderer Sauerstofffunktion Steuerermäßigung:9.0% Aufsichtsbedingungen:keine MwSt:17.0% MFN-Tarif:5.5% Allgemeiner Tarif:30,0%

1,3-Dibromoacetone, Technical Grade Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
D382862-25g
1,3-DIBROMOACETONE
816-39-7 97%
25g
$300 2024-05-24
Enamine
EN300-92186-0.1g
1,3-dibromopropan-2-one
816-39-7 95.0%
0.1g
$376.0 2025-03-21
Enamine
EN300-92186-0.25g
1,3-dibromopropan-2-one
816-39-7 95.0%
0.25g
$393.0 2025-03-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044175-25g
1,3-Dibromopropan-2-one
816-39-7 98%
25g
¥781.00 2024-07-28
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L00633-5g
1,3-Dibromoacetone, tech. 75%
816-39-7 tech. 75%
5g
¥2166.00 2023-03-09
Enamine
EN300-92186-5.0g
1,3-dibromopropan-2-one
816-39-7 95.0%
5.0g
$1240.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
DY194-5g
1,3-Dibromoacetone, Technical Grade
816-39-7 95%
5g
273CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
DY194-1g
1,3-Dibromoacetone, Technical Grade
816-39-7 95%
1g
96CNY 2021-05-07
Enamine
EN300-92186-5g
1,3-dibromopropan-2-one
816-39-7
5g
$1240.0 2023-09-01
1PlusChem
1P00521Z-1g
1,3-Dibromopropan-2-one
816-39-7 ~95%
1g
$80.00 2025-02-21

1,3-Dibromoacetone, Technical Grade Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Lithium bromide Solvents: Acetone
Referenz
Two new amphiphilic catalysts for ester hydrolysis
Menger, F. M.; et al, Journal of Organic Chemistry, 1987, 52(15), 3451-2

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ;  48 h, 60 °C
Referenz
Use of isotope differential derivatization for simultaneous determination of thiols and oxidized thiols by liquid chromatography tandem mass spectrometry
Huang, Yun-Qing; et al, Analytical Biochemistry, 2011, 416(2), 159-166

Synthetic Routes 3

Reaktionsbedingungen
1.1 Catalysts: Chloroperoxidase
Referenz
Novel haloperoxidase substrates. Alkynes and cyclopropanes
Geigert, John; et al, Journal of Biological Chemistry, 1983, 258(4), 2273-7

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Periodic acid (H5IO6) Solvents: Acetonitrile ;  3 h, rt
Referenz
Expeditious syntheses to pharmochemicals 1,3-dihydroxyacetone, 1,3-dichloro-, 1,3-dibromo- and 1,3-diiodoacetone from glycerol 1,3-dichlorohydrin using homogenous and heterogenous medium
da Silva, Fernanda Priscila N. R.; et al, Journal of the Brazilian Chemical Society, 2020, 31(8), 1725-1731

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Methanol ;  rt; 2 h, rt; overnight, -18 °C
2.1 Reagents: Sulfuric acid Solvents: Water ;  rt; 48 h, 50 °C
Referenz
Use of isotope mass probes for metabolic analysis of the jasmonate biosynthetic pathway
Huang, Yun-Qing; et al, Analyst (Cambridge, 2011, 136(7), 1515-1522

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Hydrogen tribromide, compd. with N,N-dimethylacetamide (1:2) Solvents: Methanol
2.1 Reagents: Hydrogen tribromide, compd. with N,N-dimethylacetamide (1:2) Solvents: Methanol
Referenz
Selective monobromination of ketones by bis(dimethylacetamide)hydrogen tribromide
Rodygin, M. Yu.; et al, Zhurnal Organicheskoi Khimii, 1994, 30(6), 827-32

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide ,  Potassium bromide Catalysts: Chloroperoxidase Solvents: Water ;  30 min, pH 3, rt
Referenz
Halogenated ketones and aldehydes and their use as reactants for other products
, European Patent Organization, , ,

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ;  48 h, 50 °C
Referenz
Highly sensitive profiling assay of acidic plant hormones using a novel mass probe by capillary electrophoresis-time of flight-mass spectrometry
Chen, Ming-Luan; et al, Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 2011, 879(13-14), 938-944

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: 2728031-85-2 Solvents: Acetonitrile ,  Water ;  24 h, 80 °C
Referenz
Bio-derived nanosilica-anchored Cu(II)-organoselenium complex as an efficient retrievable catalyst for alcohol oxidation
Gogoi, Rajjyoti ; et al, Applied Organometallic Chemistry, 2021, 35(12),

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Hydrogen tribromide, compd. with N,N-dimethylacetamide (1:2) Solvents: Methanol
Referenz
Selective monobromination of ketones by bis(dimethylacetamide)hydrogen tribromide
Rodygin, M. Yu.; et al, Zhurnal Organicheskoi Khimii, 1994, 30(6), 827-32

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Oxygen ,  Hydrogen bromide Catalysts: Tetraglyme ,  Molybdovanadophosphoric acid (H5PMo10V2O40) Solvents: 1,2-Dichloroethane
Referenz
Oxybromination catalyzed by the heteropolyanion compound H5PMo10V2O40 in an organic medium: selective para-bromination of phenol
Neumann, Ronny; et al, Journal of the Chemical Society, 1988, (19), 1285-7

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Bromine
Referenz
Reaction of sulfur tetrafluoride with 1,3-dihaloacetones. Fluoroalkylation of benzene as evidence of participation of fluorocarbocations in the reaction
Wielgat, J.; et al, Journal of Fluorine Chemistry, 1987, 35(4), 643-52

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Methanol ;  2 h, rt; 16 h, rt → -20 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  -20 °C; 48 h, 60 °C
Referenz
Synthesis of a Bis-thio-acetone (BTA) Analogue of the Lysine Isopeptide Bond and its Application to Investigate the Effects of Ubiquitination and SUMOylation on α-Synuclein Aggregation and Toxicity
Lewis, Yuka E.; et al, ACS Chemical Biology, 2016, 11(4), 931-942

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Lithium bromide Solvents: Acetone ;  rt; 72 h, rt
Referenz
Synthesis of α,β-unsaturated epoxy ketones utilizing a bifunctional sulfonium/phosphonium ylide
Eskandari, Roozbeh; et al, Chemical Communications (Cambridge, 2021, 57(58), 7136-7139

Synthetic Routes 15

Reaktionsbedingungen
1.1 Catalysts: Hydrogen bromide
Referenz
Hydrobromic Acid
Mills, John E., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt; 48 h, 50 °C
Referenz
Use of isotope mass probes for metabolic analysis of the jasmonate biosynthetic pathway
Huang, Yun-Qing; et al, Analyst (Cambridge, 2011, 136(7), 1515-1522

Synthetic Routes 17

Reaktionsbedingungen
Referenz
Hydrobromic acid
Mills, John E., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-6

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Methanol ;  25 °C; 2 h, 25 °C
2.1 Reagents: Sulfuric acid Solvents: Water ;  48 h, 60 °C
Referenz
Use of isotope differential derivatization for simultaneous determination of thiols and oxidized thiols by liquid chromatography tandem mass spectrometry
Huang, Yun-Qing; et al, Analytical Biochemistry, 2011, 416(2), 159-166

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Potassium bromide ;  72 h, 50 °C
2.1 Reagents: Periodic acid (H5IO6) Solvents: Acetonitrile ;  3 h, rt
Referenz
Expeditious syntheses to pharmochemicals 1,3-dihydroxyacetone, 1,3-dichloro-, 1,3-dibromo- and 1,3-diiodoacetone from glycerol 1,3-dichlorohydrin using homogenous and heterogenous medium
da Silva, Fernanda Priscila N. R.; et al, Journal of the Brazilian Chemical Society, 2020, 31(8), 1725-1731

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid ;  6 h, 100 °C
2.1 Reagents: Potassium bromide ;  72 h, 50 °C
3.1 Reagents: Periodic acid (H5IO6) Solvents: Acetonitrile ;  3 h, rt
Referenz
Expeditious syntheses to pharmochemicals 1,3-dihydroxyacetone, 1,3-dichloro-, 1,3-dibromo- and 1,3-diiodoacetone from glycerol 1,3-dichlorohydrin using homogenous and heterogenous medium
da Silva, Fernanda Priscila N. R.; et al, Journal of the Brazilian Chemical Society, 2020, 31(8), 1725-1731

Synthetic Routes 21

Reaktionsbedingungen
1.1 Reagents: Seleninyl bromide Solvents: Carbon tetrachloride
Referenz
Halogenation of aldehydes and ketones by selenium(IV) oxyhalides generated in-situ from selenium dioxide and halotrimethylsilanes
Lee, Jong Gun; et al, Bulletin of the Korean Chemical Society, 1995, 16(4), 349-55

Synthetic Routes 22

Reaktionsbedingungen
1.1 Catalysts: Methanol
Referenz
Silyl- and germylcyclopropanones
Zaitseva, G. S.; et al, Zhurnal Obshchei Khimii, 1981, 51(10), 2252-66

Synthetic Routes 23

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Methanol ;  3 h, rt; 2 h, rt
2.1 Reagents: Sulfuric acid Solvents: Water ;  48 h, 50 °C
Referenz
Highly sensitive profiling assay of acidic plant hormones using a novel mass probe by capillary electrophoresis-time of flight-mass spectrometry
Chen, Ming-Luan; et al, Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 2011, 879(13-14), 938-944

Synthetic Routes 24

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide ,  Potassium bromide Catalysts: Chloroperoxidase Solvents: Water ;  30 min, pH 4, rt
Referenz
Halogenated ketones and aldehydes and their use as reactants for other products
, European Patent Organization, , ,

Synthetic Routes 25

Reaktionsbedingungen
1.1 Reagents: Bromine
Referenz
Method of obtaining 1,3-dibromoacetone
, USSR, , ,

1,3-Dibromoacetone, Technical Grade Raw materials

1,3-Dibromoacetone, Technical Grade Preparation Products

1,3-Dibromoacetone, Technical Grade Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:816-39-7)1,3-Dibromoacetone, Technical Grade
A20840
Reinheit:99%/99%/99%
Menge:5g/25g/100g
Preis ($):328.0/1148.0/371.0